1-(2-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(2-Fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiophenyl group, and an oxadiazole ring, all connected to a triazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the 1,2,3-triazole core: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Attachment of the fluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Incorporation of the thiophenyl group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophenyl group to the oxadiazole ring.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist. The pathways involved in these interactions can vary widely and are the subject of ongoing research.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the phenyl, thiophenyl, or oxadiazole rings.
1-(2-Chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which can affect its chemical and biological properties.
1-(2-Fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has a furan ring instead of a thiophene ring, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN6OS/c15-8-4-1-2-5-9(8)21-12(16)11(18-20-21)14-17-13(19-22-14)10-6-3-7-23-10/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEALBKNDSHRWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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